1,3-Butadiene, 1-bromo-, (1E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butadiene, 1-bromo-, (1E)- is an organic compound with the molecular formula C4H5Br. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by a bromine atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1-bromo-, (1E)- can be synthesized through the bromination of 1,3-butadiene. The reaction typically involves the addition of bromine (Br2) to 1,3-butadiene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is isolated through distillation .
Industrial Production Methods
In an industrial setting, the production of 1,3-Butadiene, 1-bromo-, (1E)- involves the continuous bromination of 1,3-butadiene using a bromine source and a suitable solvent. The reaction is conducted in a reactor equipped with temperature control to ensure optimal reaction conditions. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiene, 1-bromo-, (1E)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., Br2) and hydrogen halides (e.g., HBr) to form dihalo compounds.
Common Reagents and Conditions
Bromine (Br2): Used in the bromination of 1,3-butadiene to form 1,3-Butadiene, 1-bromo-, (1E)-.
Hydrogen Bromide (HBr): Used in addition reactions to form bromoalkenes.
Major Products Formed
1,4-Dibromo-2-butene: Formed through the addition of bromine to 1,3-Butadiene, 1-bromo-, (1E)-.
3-Bromo-1-butene: Formed through the addition of hydrogen bromide to 1,3-Butadiene, 1-bromo-, (1E)-.
Scientific Research Applications
1,3-Butadiene, 1-bromo-, (1E)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Butadiene, 1-bromo-, (1E)- involves electrophilic addition reactions. The compound reacts with electrophiles such as bromine and hydrogen bromide, leading to the formation of carbocation intermediates. These intermediates undergo further reactions to form the final products. The stability of the carbocation intermediates is influenced by resonance and hyperconjugation effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
1,3-Butadiene, 1-chloro-: A derivative of 1,3-butadiene with a chlorine atom instead of a bromine atom.
1,3-Butadiene, 1-iodo-: A derivative of 1,3-butadiene with an iodine atom instead of a bromine atom.
Uniqueness
1,3-Butadiene, 1-bromo-, (1E)- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom makes the compound more reactive towards nucleophiles and electrophiles compared to its chloro and iodo counterparts .
Properties
CAS No. |
89567-73-7 |
---|---|
Molecular Formula |
C4H5Br |
Molecular Weight |
132.99 g/mol |
IUPAC Name |
1-bromobuta-1,3-diene |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2 |
InChI Key |
LKNKAEWGISYACD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.